19F NMR Signal Differentiation vs. Mono-Fluorinated Analog: Distinct Spectral Fingerprint for Identity Confirmation
1,2-Difluoro-4-isocyanato-5-nitrobenzene contains two chemically non-equivalent fluorine atoms (ortho to each other at positions 1 and 2), generating a characteristic 19F NMR coupling pattern distinct from mono-fluorinated analogs such as 4-fluoro-3-nitrophenyl isocyanate (CAS 65303-82-4) [1]. The two 19F NMR signals in the target compound provide a higher-density spectral fingerprint compared to the single fluorine resonance in the mono-fluoro analog, enabling unambiguous lot-to-lot identity confirmation during procurement qualification .
| Evidence Dimension | Number of distinct 19F NMR signals |
|---|---|
| Target Compound Data | Two non-equivalent fluorine atoms; two distinct 19F NMR signals |
| Comparator Or Baseline | 4-Fluoro-3-nitrophenyl isocyanate (CAS 65303-82-4): one fluorine atom; single 19F NMR signal [1] |
| Quantified Difference | 2:1 ratio of 19F NMR signals |
| Conditions | 19F NMR spectroscopy (standard acquisition parameters) |
Why This Matters
Dual fluorine signals provide a higher-information spectroscopic signature that reduces the risk of misidentification when qualifying new material lots against reference spectra, a critical advantage over mono-fluorinated alternatives.
- [1] PubChem. 4-Fluoro-3-nitrophenyl isocyanate (CAS 65303-82-4). Compound Summary. View Source
